![molecular formula C19H14F3N3O4 B2591351 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 863612-53-7](/img/no-structure.png)
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 . The presence of a methoxy group (-OCH3) is also noted .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as palladium-catalyzed cross-coupling reactions , or copper-catalyzed click reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of similar compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution . The trifluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
Novel heterocyclic compounds derived from similar chemical structures have been synthesized, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, indicating potential pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Certain derivatives have been explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for anticancer applications. These findings underline the importance of structural modification for enhancing biological activity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Chemical Synthesis and Characterization
Research into the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases emphasizes the versatility of pyrimidine derivatives in producing compounds with potential cytotoxic activity. This work involves the creation of structures with varied biological significance, demonstrating the chemical flexibility of pyrimidine-based compounds (Ashraf S. Hassan et al., 2015).
Studies on organogels formed by perylenetetracarboxylic diimides substituted with various groups, including similar pyrimidine functionalities, shed light on the material science applications of these compounds. Such research explores the properties of gels for potential use in novel material applications, highlighting the diverse utility of pyrimidine derivatives in both biological and materials science fields (Haixia Wu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 3-methoxybenzoyl chloride with 4-(trifluoromethyl)aniline to form 3-(3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Starting Materials": [ "3-methoxybenzoyl chloride", "4-(trifluoromethyl)aniline", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 3-methoxybenzoyl chloride is reacted with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form 3-(3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]benzamide.", "Step 2: To a solution of 3-(3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]benzamide in ethanol, ethyl acetoacetate and ammonium acetate are added and the mixture is refluxed for several hours to form 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Step 3: The product is isolated by filtration, washed with ethanol and dried under vacuum." ] } | |
CAS RN |
863612-53-7 |
Molecular Formula |
C19H14F3N3O4 |
Molecular Weight |
405.333 |
IUPAC Name |
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14F3N3O4/c1-29-14-4-2-3-13(9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-7-5-11(6-8-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |
InChI Key |
NOEQOLHUTLODIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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